molecular formula C11H12BrFN2 B1522744 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole CAS No. 1187385-67-6

5-Bromo-1-tert-butyl-6-fluorobenzoimidazole

Cat. No. B1522744
CAS RN: 1187385-67-6
M. Wt: 271.13 g/mol
InChI Key: VZUNNTOJJDXTFK-UHFFFAOYSA-N
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Description

5-Bromo-1-tert-butyl-6-fluorobenzoimidazole is a heterocyclic organic compound . It has the molecular formula C11H12BrFN2 and an average mass of 271.129 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with bromo, tert-butyl, and fluoro groups . The exact mass of the molecule is 270.016785 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 335.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 62.6±0.5 cm3 . The compound has 2 hydrogen bond acceptors and 1 freely rotating bond .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole is utilized as a building block for the synthesis of various pharmaceutical compounds. Its bromo and fluoro substituents make it a versatile intermediate for constructing molecules with potential biological activity, particularly in the development of kinase inhibitors which are crucial in cancer therapy .

Material Science

This compound finds applications in material science, especially in the creation of novel organic semiconductors. The presence of heterocyclic and halogen groups within its structure allows for the modulation of electronic properties, which is essential for designing materials with specific conductivity and photovoltaic characteristics .

Environmental Science

Environmental scientists employ 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole in the study of halogenated organic compounds’ impact on ecosystems. Its degradation products and interaction with other environmental chemicals can be analyzed to assess potential risks and remediation strategies .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reagent in chromatographic methods and mass spectrometry. It helps in the calibration of instruments and acts as a reference for detecting similar organic compounds in various samples .

Biochemistry

Biochemists use 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole to investigate the inhibition of enzymes, such as imidazole-specific enzymes that play a role in metabolic pathways. Its structural similarity to biologically relevant imidazoles makes it a useful tool for probing enzyme mechanisms .

Pharmacology

In pharmacology, the compound’s role is pivotal in drug discovery, where it’s used to synthesize molecules with potential therapeutic effects. Its ability to interact with various biological targets allows for the exploration of new treatments for diseases .

Agriculture

Agricultural research involves 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole in the synthesis of novel pesticides and herbicides. Its chemical properties can be harnessed to develop compounds that are more effective and environmentally friendly .

Nanotechnology

Lastly, in nanotechnology, researchers are exploring the use of this compound in the creation of nanostructured materials. Its molecular structure could contribute to the development of nanoscale devices with unique optical or electrical properties .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include P301 + P312 + P330, which advise taking the compound if swallowed, calling a poison center or doctor if feeling unwell, and rinsing the mouth .

Future Directions

As of now, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The future directions of this compound largely depend on the outcomes of these research studies.

properties

IUPAC Name

5-bromo-1-tert-butyl-6-fluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2/c1-11(2,3)15-6-14-9-4-7(12)8(13)5-10(9)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUNNTOJJDXTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=CC(=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675204
Record name 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-tert-butyl-6-fluorobenzoimidazole

CAS RN

1187385-67-6
Record name 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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